molecular formula C9H9F2NO2 B3049660 Ethyl (3,4-difluorophenyl)carbamate CAS No. 2145-85-9

Ethyl (3,4-difluorophenyl)carbamate

Cat. No.: B3049660
CAS No.: 2145-85-9
M. Wt: 201.17 g/mol
InChI Key: CLGQKDOPNYQNNJ-UHFFFAOYSA-N
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Description

Ethyl (3,4-difluorophenyl)carbamate is an organic compound with the molecular formula C9H9F2NO2. It is a derivative of carbamic acid, where the hydrogen atom of the hydroxyl group is replaced by an ethyl group, and the phenyl ring is substituted with two fluorine atoms at the 3 and 4 positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl (3,4-difluorophenyl)carbamate can be synthesized through several methods. One common approach involves the reaction of 3,4-difluoroaniline with ethyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired carbamate product .

Another method involves the use of carbonylimidazolide in water with a nucleophile, providing an efficient and general method for the preparation of carbamates without the need for an inert atmosphere . This method is advantageous due to its simplicity and high purity of the final product.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using automated reactors. The process typically includes the reaction of 3,4-difluoroaniline with ethyl chloroformate under controlled conditions to ensure high yield and purity. The product is then purified through crystallization or distillation .

Chemical Reactions Analysis

Types of Reactions

Ethyl (3,4-difluorophenyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in various substituted phenyl carbamates .

Scientific Research Applications

Ethyl (3,4-difluorophenyl)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl (3,4-difluorophenyl)carbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine . This inhibition can result in increased levels of acetylcholine, affecting neurotransmission and potentially leading to therapeutic effects in conditions such as Alzheimer’s disease .

Comparison with Similar Compounds

Ethyl (3,4-difluorophenyl)carbamate can be compared with other similar compounds, such as:

These compounds share similar chemical properties but may differ in their biological activity and applications. The presence of fluorine atoms in this compound can enhance its stability and lipophilicity, making it unique compared to its analogs .

Properties

IUPAC Name

ethyl N-(3,4-difluorophenyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F2NO2/c1-2-14-9(13)12-6-3-4-7(10)8(11)5-6/h3-5H,2H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLGQKDOPNYQNNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1=CC(=C(C=C1)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30944044
Record name Ethyl hydrogen (3,4-difluorophenyl)carbonimidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30944044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2145-85-9
Record name Ethyl N-(3,4-difluorophenyl)carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2145-85-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC51596
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51596
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl hydrogen (3,4-difluorophenyl)carbonimidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30944044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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